![molecular formula C20H22O3 B584757 (1R,2S,3R,5S)-3-(Benzyloxy)-2-[(benzyloxy)methyl]-6-oxabicyclo[3.1.0]hexane CAS No. 873298-16-9](/img/no-structure.png)
(1R,2S,3R,5S)-3-(Benzyloxy)-2-[(benzyloxy)methyl]-6-oxabicyclo[3.1.0]hexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S,3R,5S)-3-(Benzyloxy)-2-[(benzyloxy)methyl]-6-oxabicyclo[3.1.0]hexane, more commonly known as BOBH, is an organic compound that is widely used in various fields of scientific research. It is a bicyclic ether with a molecular formula of C13H18O3. BOBH is a white, crystalline solid that is soluble in ethanol, ether, and other organic solvents. BOBH has several applications in the field of organic synthesis, medicinal chemistry, and biochemistry.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The compound has been utilized in the synthesis of racemic 2-hydroxy-4- and 2-hydroxy-5-(hydroxymethyl)cyclohexane pyrimidine C-nucleoside analogues. These compounds have potential applications in the development of novel nucleosides (Šála et al., 2004).
- It has also been used in the synthesis of a rigid carbocyclic analogue of 2′-deoxyaristeromycin, which shows promise in antiviral activity, particularly against human cytomegalovirus and EBV (Siddiqui et al., 1996).
- Additionally, the compound has been instrumental in the study of oxetane formation and the synthesis of complex organic structures like 4,7-dioxatricyclo[3.2.1.0(3,6)]octane and 2-oxabicyclo[2.2.2]octane (Mosimann & Vogel, 2000).
Biological and Medicinal Applications
- This compound has been a key intermediate in the stereoselective synthesis of 8-oxabicyclo[3.2.1]octane-pentols, which are precursors for the asymmetric synthesis of various hexoses and hepturonic acid derivatives. These sugars and derivatives are essential in biochemistry and medicinal chemistry (Gerber & Vogel, 2001).
- It has played a role in the development of carbocyclic nucleosides, which are significant in antiviral and anticancer research. Carbocyclic nucleosides have shown good in vitro activity against various viruses and are an area of active investigation (Chang et al., 1994).
- The compound has been used in the synthesis of conformationally locked carbocyclic nucleosides, which have implications in the study of nucleoside analogues and their biological activities (Hřebabecký et al., 2006).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of (1R,2S,3R,5S)-3-(Benzyloxy)-2-[(benzyloxy)methyl]-6-oxabicyclo[3.1.0]hexane can be achieved through a multi-step process involving protection, alkylation, and deprotection reactions.", "Starting Materials": ["2,3-epoxy-1-propanol", "benzyl chloride", "sodium hydride", "benzyl alcohol", "potassium carbonate", "acetic acid", "tetrahydrofuran", "dichloromethane", "sodium borohydride", "hydrochloric acid", "sodium bicarbonate", "sodium sulfate", "magnesium sulfate", "ethyl acetate"], "Reaction": ["Step 1: Protection of 2,3-epoxy-1-propanol with benzyl chloride in the presence of sodium hydride to yield benzyl-protected epoxide intermediate.", "Step 2: Alkylation of the benzyl-protected epoxide intermediate with benzyl alcohol in the presence of potassium carbonate and acetic acid to yield benzyl-protected bicyclic intermediate.", "Step 3: Deprotection of the benzyl-protected bicyclic intermediate with sodium borohydride in the presence of hydrochloric acid to yield deprotected bicyclic intermediate.", "Step 4: Treatment of the deprotected bicyclic intermediate with sodium bicarbonate and sodium sulfate to remove any remaining acid impurities.", "Step 5: Purification of the final product using column chromatography with ethyl acetate as the eluent."] } | |
Número CAS |
873298-16-9 |
Nombre del producto |
(1R,2S,3R,5S)-3-(Benzyloxy)-2-[(benzyloxy)methyl]-6-oxabicyclo[3.1.0]hexane |
Fórmula molecular |
C20H22O3 |
Peso molecular |
310.393 |
Nombre IUPAC |
(1R,2S,3R,5S)-3-phenylmethoxy-2-(phenylmethoxymethyl)-6-oxabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C20H22O3/c1-3-7-15(8-4-1)12-21-14-17-18(11-19-20(17)23-19)22-13-16-9-5-2-6-10-16/h1-10,17-20H,11-14H2/t17-,18+,19-,20+/m0/s1 |
Clave InChI |
YPDRJNPIGFCETD-ZGXWSNOMSA-N |
SMILES |
C1C2C(O2)C(C1OCC3=CC=CC=C3)COCC4=CC=CC=C4 |
Sinónimos |
(1R,2S,3R,5S)-3-(Phenylmethoxy)-2-[(phenylmethoxy)methyl]-6-oxabicyclo[3.1.0]hexane, |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



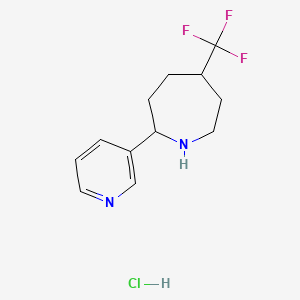


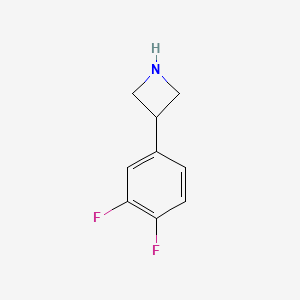
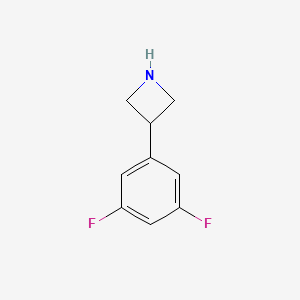
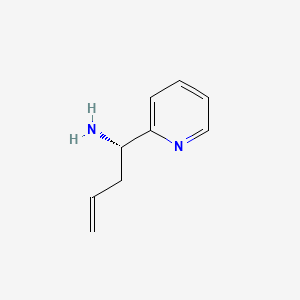

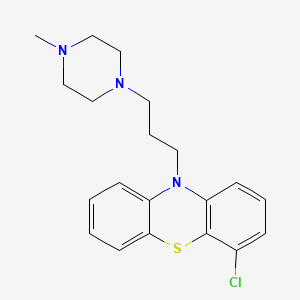
![(3R,6R)-3,4,5-trihydroxy-6-[4-[(E)-2-(3-hydroxy-5-sulfooxyphenyl)ethenyl]phenoxy]oxane-2-carboxylic acid](/img/structure/B584697.png)